molecular formula C8H8N2O3 B6254598 phenyl N-carbamoylcarbamate CAS No. 49615-54-5

phenyl N-carbamoylcarbamate

Cat. No.: B6254598
CAS No.: 49615-54-5
M. Wt: 180.2
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Description

Phenyl N-carbamoylcarbamate is an organic compound that belongs to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and polymer chemistry. This compound is known for its stability and reactivity, making it a valuable compound in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl N-carbamoylcarbamate can be synthesized through several methods. One common method involves the reaction of phenyl isocyanate with urea under controlled conditions. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The reaction can be represented as follows:

C6H5NCO+NH2CONH2C6H5NHCOCONH2\text{C}_6\text{H}_5\text{NCO} + \text{NH}_2\text{CONH}_2 \rightarrow \text{C}_6\text{H}_5\text{NHCOCONH}_2 C6​H5​NCO+NH2​CONH2​→C6​H5​NHCOCONH2​

Another method involves the use of phenyl chloroformate and ammonium carbamate. The reaction proceeds under mild conditions and yields this compound with high purity.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale reactors that ensure precise control over reaction conditions. The use of catalysts, such as tin or indium triflate, can enhance the reaction efficiency and yield. The product is then purified through crystallization or distillation to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

Phenyl N-carbamoylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phenyl isocyanate and carbon dioxide.

    Reduction: Reduction reactions can convert this compound to phenylamine and urea.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can react with this compound under basic or acidic conditions.

Major Products Formed

    Oxidation: Phenyl isocyanate and carbon dioxide.

    Reduction: Phenylamine and urea.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Phenyl N-carbamoylcarbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its stability makes it an ideal intermediate in multi-step synthesis.

    Biology: The compound is used in the study of enzyme inhibition and protein modification. It can act as a carbamoylating agent, modifying amino groups in proteins.

    Medicine: this compound derivatives are explored for their potential as therapeutic agents, particularly in the development of drugs targeting specific enzymes.

    Industry: It is used in the production of polymers and resins, where it acts as a cross-linking agent, enhancing the mechanical properties of the materials.

Mechanism of Action

Phenyl N-carbamoylcarbamate exerts its effects through carbamoylation, a process where the carbamate group reacts with nucleophilic sites on target molecules. This reaction can modify the activity of enzymes and proteins by altering their structure. The compound can form stable carbamate linkages with amino groups, leading to changes in protein function and stability.

Comparison with Similar Compounds

Phenyl N-carbamoylcarbamate is unique compared to other carbamates due to its phenyl group, which imparts specific reactivity and stability. Similar compounds include:

    Ethyl carbamate: Less stable and more prone to hydrolysis.

    Methyl carbamate: Similar reactivity but different physical properties.

    Phenyl carbamate: Lacks the additional carbamoyl group, leading to different reactivity.

This compound stands out due to its dual functionality, allowing it to participate in a wider range of chemical reactions and applications.

Properties

CAS No.

49615-54-5

Molecular Formula

C8H8N2O3

Molecular Weight

180.2

Purity

95

Origin of Product

United States

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